3-Fluoro-4-(trifluoromethyl)benzylamine

Description

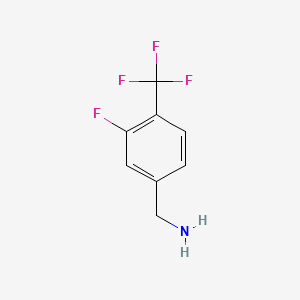

Structure

3D Structure

Propriétés

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWYEOHNURYGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372148 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-09-9 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 Trifluoromethyl Benzylamine

Established Synthetic Pathways for 3-Fluoro-4-(trifluoromethyl)benzylamine and its Precursors

Several synthetic routes have been established for the preparation of this compound and its key precursors. These methods range from direct reduction of nitrile precursors to more complex multi-step sequences starting from simpler fluorinated aromatics.

Synthesis via Reduction of Nitrile Precursors

A primary and efficient method for the synthesis of this compound is the reduction of its corresponding nitrile precursor, 3-Fluoro-4-(trifluoromethyl)benzonitrile. This transformation is a common strategy for the preparation of benzylamines from benzonitriles. The reduction of the nitrile group (-C≡N) to a primary amine moiety (-CH₂NH₂) can be achieved using various reducing agents.

Commonly employed reagents for this type of reduction include lithium aluminium hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel, Palladium on carbon), or borane complexes. nih.gov The choice of reagent can depend on factors such as scale, functional group tolerance, and desired reaction conditions. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to be effective in reducing a variety of aromatic nitriles to their corresponding benzylamines in high yields. nih.gov The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can facilitate this reduction. nih.gov

| Precursor | Reducing Agent | Product | Yield |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | e.g., LiAlH₄, H₂/Pd-C, BH₃·THF | This compound | High |

Synthesis from Benzyl (B1604629) Chloride Derivatives

Another synthetic approach involves the amination of a corresponding benzyl halide, such as 3-fluoro-4-(trifluoromethyl)benzyl chloride. This method proceeds via a nucleophilic substitution reaction where an amine source displaces the halide. Common sources of the amine group include ammonia (B1221849), or protected forms of ammonia like hexamethylenetetramine (in the Delepine reaction) or phthalimide (in the Gabriel synthesis) followed by deprotection.

This pathway is analogous to the synthesis of similar benzylamines where a benzyl bromide is reacted with an amine nucleophile. For example, the synthesis of a substituted pyrrolopyrimidine derivative involves the N-alkylation of an amine with 3-(trifluoromethyl)benzyl bromide using sodium hydride (NaH) as a base and a catalytic amount of tetra-n-butylammonium iodide (TBAI) in tetrahydrofuran (THF). chemicalbook.com A similar strategy could be employed for the synthesis of the title compound from 3-fluoro-4-(trifluoromethyl)benzyl chloride and a suitable amine source.

| Starting Material | Reagent | Intermediate/Product |

| 3-Fluoro-4-(trifluoromethyl)benzyl chloride | 1. Gabriel Reagent (Potassium Phthalimide) 2. Hydrazine | This compound |

| 3-Fluoro-4-(trifluoromethyl)benzyl chloride | Ammonia (NH₃) | This compound |

Multi-step Preparations Involving Nitration, Reduction, Bromination, Diazotization, and Substitution

The precursor, 3-fluoro-4-(trifluoromethyl)benzonitrile, can be synthesized through a multi-step sequence starting from a more readily available material, ortho-fluorobenzotrifluoride. patsnap.comgoogle.com This comprehensive pathway involves a series of classical aromatic transformations to introduce the required functional groups at the correct positions on the benzene (B151609) ring. patsnap.com

The sequence is as follows:

Nitration: Ortho-fluorobenzotrifluoride is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 3-trifluoromethyl-4-fluoronitrobenzene. patsnap.comgoogle.com

Reduction: The nitro group is then reduced to a primary amine using reagents such as iron powder in the presence of ammonium chloride, affording 3-trifluoromethyl-4-fluoroaniline. patsnap.comgoogle.com

Bromination: The aniline (B41778) derivative is brominated, typically using bromine in acetic acid. patsnap.com

Diazotization: The amino group is converted into a diazonium salt, which is subsequently removed. patsnap.comgoogle.com

Substitution: Finally, the bromine atom is replaced with a cyano group, often using a cyanide salt like copper(I) cyanide in a nucleophilic aromatic substitution reaction, to yield the target precursor, 3-fluoro-4-trifluoromethylbenzonitrile. patsnap.comgoogle.com This nitrile is then reduced as described in section 2.1.1 to give this compound.

| Step | Starting Material | Reagents | Product |

| 1. Nitration | o-Fluorobenzotrifluoride | HNO₃, H₂SO₄ | 3-Trifluoromethyl-4-fluoronitrobenzene |

| 2. Reduction | 3-Trifluoromethyl-4-fluoronitrobenzene | Fe, NH₄Cl | 3-Trifluoromethyl-4-fluoroaniline |

| 3. Bromination | 3-Trifluoromethyl-4-fluoroaniline | Br₂, Acetic Acid | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline |

| 4. Diazotization/Removal | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | NaNO₂, H⁺; then H₃PO₂ | 3-Fluoro-4-(trifluoromethyl)bromobenzene |

| 5. Cyanation | 3-Fluoro-4-(trifluoromethyl)bromobenzene | CuCN | 3-Fluoro-4-(trifluoromethyl)benzonitrile |

Reactivity Profiles and Derived Chemical Reactions of this compound

The chemical reactivity of this compound is characterized by the primary amine moiety and the activated aromatic ring. The amine group readily undergoes reactions typical of primary amines, while the fluorine atom on the ring can be susceptible to nucleophilic substitution.

N-Alkylation Reactions of the Primary Amine Moiety

The primary amine group of this compound is nucleophilic and can readily participate in N-alkylation reactions with various electrophiles, such as alkyl halides. These reactions lead to the formation of secondary or tertiary amines, which are common intermediates in the synthesis of more complex molecules. The reaction typically requires a base to deprotonate the amine or neutralize the acid formed during the reaction.

For instance, in a reaction involving the structurally similar 3-(trifluoromethyl)benzylamine, it acts as a nucleophile to displace a bromide from a pyrimidine derivative, forming a new carbon-nitrogen bond. chemicalbook.com Similarly, this compound can be expected to react with alkyl halides (R-X) in the presence of a base to yield the corresponding N-alkylated products.

| Reactant | Electrophile | Base | Product |

| This compound | Alkyl Halide (R-X) | e.g., K₂CO₃, Et₃N | N-Alkyl-3-fluoro-4-(trifluoromethyl)benzylamine |

Nucleophilic Substitution Reactions

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of both the fluorine and the trifluoromethyl groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the position of the fluorine atom. beilstein-journals.org

In an SNAr reaction, a potent nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion. ambeed.com The success of such reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. ambeed.comnih.gov In this compound, the trifluoromethyl group is para to the fluorine atom, strongly activating it towards substitution by nucleophiles such as alkoxides, thiolates, or other amines.

| Reactant | Nucleophile | Product |

| This compound | R-O⁻ (Alkoxide) | 3-(RO)-4-(trifluoromethyl)benzylamine |

| This compound | R-S⁻ (Thiolate) | 3-(RS)-4-(trifluoromethyl)benzylamine |

| This compound | R₂NH (Amine) | 3-(R₂N)-4-(trifluoromethyl)benzylamine |

Condensation Reactions with Carbonyl Compounds

The primary amine functionality of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines or Schiff bases. These reactions are fundamental in the construction of more complex molecular architectures.

A notable example involves the reaction of this compound with 2,4-dichloro-5-sulfamoylbenzoic acid. While the specific reaction with this compound is not detailed in the provided search results, analogous reactions with other substituted amines are described in the patent literature. These reactions typically proceed by heating the substituted amine with 2,4-dichloro-5-sulfamoylbenzoic acid or its ester, leading to the formation of a 4-substituted amino-5-sulfamoylbenzoic acid derivative googleapis.com. This suggests a similar pathway for the reaction with this compound, resulting in the formation of 2-chloro-4-((3-fluoro-4-(trifluoromethyl)benzyl)amino)-5-sulfamoylbenzoic acid.

Furthermore, the condensation of fluorobenzaldehydes with various amines to form Schiff bases is a well-established transformation wikipedia.org. This general reactivity pattern supports the feasibility of condensing this compound with a variety of aldehydes and ketones to generate a diverse library of imines for further synthetic applications.

Oxidation and Reduction Pathways

The benzylamine (B48309) moiety in this compound can undergo both oxidation and reduction reactions, providing pathways to other important functional groups.

Oxidation: The aldehyde group of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a related compound, can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide . While direct oxidation of the aminomethyl group of this compound to an aldehyde is not explicitly detailed in the provided results, this transformation is a common process for benzylamines.

Reduction: The reduction of imines derived from fluoro-substituted aromatic amines is a key step in the synthesis of the corresponding secondary amines. Sodium borohydride (NaBH₄) has been demonstrated as an effective, inexpensive, and clean reagent for the reduction of fluoroimines to their corresponding amines in methanol at room temperature, with reaction times of 1-1.5 hours and yields ranging from 77-90% bibliomed.org. This method is applicable to imines derived from this compound. A large excess of NaBH₄ (5-6 equivalents) is often used to ensure complete reduction researchgate.net. The reaction is typically quenched with an aqueous acid, and the resulting amine can be isolated as its salt researchgate.net.

| Reactant (Imine) | Reducing Agent | Solvent | Temperature | Product (Amine) | Yield (%) | Reference |

| Fluoro-substituted imine | NaBH₄ | Methanol | Room Temperature | Fluoro-substituted amine | 77-90 | bibliomed.org |

Chemo- and Regioselective Transformations Involving the Benzylamine Moiety

The presence of both the reactive amine group and the substituted aromatic ring in this compound allows for various chemo- and regioselective transformations.

N-Acylation and N-Alkylation: The amine group can be selectively acylated or alkylated. N-acylation can be achieved using acyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane semanticscholar.org. N-alkylation of amines can be carried out with alkyl halides, often in the presence of a base to neutralize the hydrogen halide formed during the reaction researchgate.net. For instance, nucleophilic trifluoromethoxylation of alkyl halides can be achieved using specific reagents in the absence of silver, highlighting advanced methods for introducing functional groups nih.gov.

Regioselective Aromatic Substitution: The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring influences its susceptibility to nucleophilic aromatic substitution. However, the provided search results focus more on the synthesis of fluoroalkyl aromatic compounds through cycloaddition reactions rather than substitution on a pre-existing substituted benzene ring nih.govwhiterose.ac.uk. While direct regioselective substitution on the aromatic ring of this compound is not detailed, the principles of electrophilic and nucleophilic aromatic substitution would govern its reactivity, with the directing effects of the existing substituents playing a crucial role.

| Transformation | Reagents | Product Type |

| N-Acylation | Acyl chloride, Base (e.g., DIPEA) | N-Acyl-3-fluoro-4-(trifluoromethyl)benzylamine |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-fluoro-4-(trifluoromethyl)benzylamine |

Advanced Synthetic Applications of 3 Fluoro 4 Trifluoromethyl Benzylamine in Complex Molecular Scaffolds

Utilization as a Versatile Building Block for Pharmaceutical Intermediates

3-Fluoro-4-(trifluoromethyl)benzylamine is recognized as a key "building block" in organic synthesis, particularly for the construction of pharmaceutical intermediates. sigmaaldrich.comsigmaaldrich.comossila.com The presence of both a fluorine atom and a trifluoromethyl group on the benzylamine (B48309) framework allows for the modulation of properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.net Fluorinated building blocks are widely employed in the synthesis of anti-inflammatory and anticancer agents due to their ability to impart favorable chemical, physical, and biomedical characteristics. ossila.com The primary amine functional group provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into a wide array of more complex molecular architectures. This compound serves as a crucial starting material for creating novel therapeutic agents by modifying the electronic properties of aromatic systems. google.com

Integration into Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a focal point of drug discovery, as these scaffolds are present in a vast number of pharmaceuticals. nih.govle.ac.uk this compound is an ideal substrate for constructing diverse fluorinated heterocyclic systems.

Synthesis of Quinazoline (B50416) and Quinoline (B57606) Derivatives

Quinazoline and quinoline cores are privileged structures in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov The synthesis of these derivatives often involves the condensation of an amine with other precursors. This compound can serve as the amine component in various synthetic strategies to produce quinazolines and quinolines bearing the 3-fluoro-4-(trifluoromethyl)phenyl moiety. researchgate.net Structure-activity relationship studies have shown that substitutions on the quinazoline ring, including the presence of halogen atoms, can significantly enhance antimicrobial and cytotoxic activities. nih.govnih.gov For instance, in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which are known EGFR tyrosine kinase inhibitors, a substituted aniline (B41778) is a key reactant. nih.gov The use of this compound in similar syntheses allows for the introduction of the specific fluorine and CF3 substitution pattern, which is often explored to improve anti-cancer activity. nih.gov

Formation of Spiro[chromeno[3,4-c]pyrrolidine-1,11'-indeno[1,2-b]quinoxalines]

The construction of complex spiro-heterocyclic frameworks is of great interest in drug discovery due to their rigid, three-dimensional structures. The synthesis of spiro[chromeno[3,4-c]pyrrolidine-1,11'-indeno[1,2-b]quinoxalines] typically proceeds via a multicomponent 1,3-dipolar cycloaddition reaction. A key step in this process is the in situ generation of an azomethine ylide. This reactive intermediate is commonly formed from the condensation of an α-amino acid and an aldehyde. However, an alternative and widely used method involves the reaction between a primary amine, such as this compound, and an aldehyde. The resulting imine can then undergo thermal or Lewis acid-catalyzed reactions to form the azomethine ylide, which is subsequently trapped by a dipolarophile to construct the pyrrolidine (B122466) ring of the spiro system. The specific substitution on the benzylamine dictates the final substitution pattern on the complex spiro product, making it a crucial component for generating molecular diversity and tuning biological activity.

Preparation of Benzothiadiazine Derivatives

Benzothiadiazine 1,1-dioxides are an important class of heterocyclic compounds with applications as diuretics and antihypertensive agents. A common synthetic route to these scaffolds involves the reaction of a substituted amine with a chlorosulfonylated precursor. For example, a substituted benzenesulfonyl chloride can be reacted with an amine under basic conditions to yield a sulfonamide derivative. This intermediate can then undergo further cyclization reactions to form the benzothiadiazine ring system. This compound can be employed as the substituted amine in this sequence, leading to the formation of benzothiadiazine derivatives functionalized with the 3-fluoro-4-(trifluoromethyl)benzyl group.

Derivatization to Schiff Bases with Antiproliferative Activity

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a well-established class of compounds with a wide range of biological activities, including antiproliferative effects. While specific studies on Schiff bases derived directly from this compound were not detailed in the searched literature, research on the closely related isomer, 3-fluoro-5-(trifluoromethyl)benzylamine (B121493), provides strong evidence for the potential of this compound class.

A series of Schiff bases were synthesized from 3-fluoro-5-(trifluoromethyl)benzylamine and various substituted aldehydes. These compounds were evaluated for their antiproliferative effects against human cancer cell lines (MCF7 and U373) and a rat glioma cell line (C6). Several of the synthesized derivatives exhibited moderate to good activity across all tested cell lines. The results highlight the potential of fluorinated benzylamine-derived Schiff bases as scaffolds for the development of new anticancer agents.

| Compound ID | R Group (Substituent on Aldehyde) | IC₅₀ (µM) vs. MCF7 | IC₅₀ (µM) vs. U373 | IC₅₀ (µM) vs. C6 |

| 3e | 4-N,N-dimethylaminophenyl | 29.54 | 36.45 | 31.54 |

| 3i | 2-thienyl | 31.21 | 38.21 | 34.21 |

Note: The data presented is for Schiff bases derived from the isomer 3-fluoro-5-(trifluoromethyl)benzylamine. This information is included to illustrate the demonstrated potential of this class of compounds.

Preparation of Fluorinated Heterocycles for Pharmaceutical and Agrochemical Industries

The introduction of fluorine and fluorinated groups like trifluoromethyl (CF3) into heterocyclic structures is a highly successful strategy in the development of modern pharmaceuticals and agrochemicals. researchgate.netnih.gov Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. researchgate.net The unique properties of fluorine, such as its high electronegativity and small size, can profoundly alter a molecule's physical and biological characteristics. ossila.com

The CF3 group, in particular, is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity and cell permeability due to its high lipophilicity. nih.govresearchgate.net this compound serves as an excellent starting material for incorporating both a fluorine atom and a trifluoromethyl group into new heterocyclic entities. acs.org Its use in synthesis allows chemists to leverage the beneficial effects of fluorination to create more effective and safer drugs and crop protection agents. researchgate.net The development of efficient synthetic routes to trifluoromethylated N-heterocycles using amine-containing building blocks is an area of active research, underscoring the industrial importance of reagents like this compound. acs.org

Biological Activity and Pharmacological Relevance of 3 Fluoro 4 Trifluoromethyl Benzylamine and Its Derivatives

Investigated Biological Activities

Derivatives incorporating the fluoro- and trifluoromethyl-substituted phenyl motif have been evaluated for numerous biological applications, demonstrating a broad spectrum of activity.

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including those containing trifluoromethylphenyl moieties. A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives revealed significant growth-inhibiting effects against antibiotic-resistant Gram-positive bacteria. nih.gov One of the most promising compounds, a phenoxy derivative, demonstrated potent activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 to 3.12 µg/mL. nih.gov

Further investigations showed that these compounds were not only effective at inhibiting bacterial growth but also at eradicating pre-formed biofilms, a critical factor in persistent infections. The most active derivatives were found to be more effective than the antibiotic vancomycin (B549263) in this regard. nih.gov The study also highlighted that hydrophobic alkyl and phenoxy substituents tended to increase activity, while fluoro-substitutions in certain positions did not yield good activity against the tested strains. nih.gov

Antibacterial Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives

| Compound Type | Bacterial Strains | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Phenoxy derivative (6) | Staphylococcal strains | 1.56–3.12 µg/mL | nih.gov |

| Phenoxy derivative (6) | E. faecalis | 3.12 µg/mL | nih.gov |

| Phenoxy derivative (6) | E. faecium | 1.56 µg/mL | nih.gov |

| Trifluoromethyl-substituted derivative (13) | MRSA strains | 3.12 µg/mL | nih.gov |

Derivatives containing the trifluoromethylphenyl structure have also been explored for their antifungal potential. In a study focused on novel fluorinated chalcones, compounds bearing a trifluoromethyl group were tested against pathogenic fungal strains, including Candida albicans and Aspergillus niger. nih.gov While the study concluded that analogous compounds with a trifluoromethoxy (-OCF3) group were generally more effective, the trifluoromethyl (-CF3) derivatives still exhibited notable activity. nih.gov

Another area of research involves 1,2,4-triazole (B32235) derivatives, a class of compounds known for their antifungal applications. nih.govpharmj.org.ua A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety showed significant antifungal activities against several plant-pathogenic fungi, such as various species of Botrytis cinerea. nih.gov This suggests that incorporating the trifluoromethyl group into heterocyclic systems is a promising strategy for developing new antifungal agents. nih.gov

Antifungal Activity of Fluorinated Compound Classes

| Compound Class | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted Chalcones | Candida albicans, Aspergillus niger | Showed antifungal activity, though generally less potent than trifluoromethoxy analogues. | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Most tested compounds exhibited obvious antifungal activities. Certain derivatives were identified as potential lead structures for resistance to Botrytis cinerea. | nih.gov |

The trifluoromethyl group is a common feature in many anticancer drugs, valued for its ability to enhance properties like metabolic stability and cell membrane permeability. nih.gov Consequently, numerous derivatives incorporating a trifluoromethylphenyl moiety have been synthesized and evaluated for their antitumor effects.

One study focused on isoxazole-based molecules demonstrated that the inclusion of a trifluoromethyl group significantly enhanced anticancer activity. rsc.org For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line, making it nearly eight times more potent than its non-trifluoromethylated counterpart (IC50 = 19.72 µM). rsc.org

Similarly, research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group identified several compounds with potent antiproliferative activity against a panel of human cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast). nih.gov The compound 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione was found to be the most active among the synthesized series. nih.gov Other studies on fluoroalkane thioheterocyclic derivatives also reported potent antitumor activity against SH-SY5Y (neuroblastoma), MCF-7, and HepG2 (liver) cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. nih.gov

Antiproliferative Activity of Selected Trifluoromethyl-Containing Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 µM | rsc.org |

| Thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT | Active, with compound 3b being the most potent. | nih.gov |

| Fluoroalkane thioheterocyclic derivatives (e.g., 3h) | SH-SY5Y (Neuroblastoma) | 0.4 µM | nih.gov |

The unique electronic properties of the trifluoromethyl group make it a valuable substituent in the design of enzyme inhibitors. Benzylamine (B48309) derivatives have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are important targets in the treatment of neurodegenerative and psychiatric disorders. A study on novel benzylamine-sulfonamide derivatives identified potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov Two compounds, 4i and 4t , exhibited particularly high potency with IC50 values of 0.041 µM and 0.065 µM, respectively. These compounds were found to be non-toxic and acted via a non-competitive inhibition mechanism. nih.gov

The ability of fluorinated compounds to cross the blood-brain barrier makes them suitable candidates for drugs targeting the central nervous system (CNS). smolecule.com Research into the neurochemical properties of 4-fluorotranylcypromine, a fluorinated analogue of an MAO inhibitor, revealed that it was more potent than its parent compound at inhibiting MAO-A and MAO-B in vitro. nih.gov Following administration, the fluorinated analogue achieved higher concentrations in the brain and led to increased levels of various brain amines, including catecholamines and serotonin (B10506), demonstrating that fluorination can significantly modulate the neuropharmacological profile of a drug. nih.gov

In a different context, a series of derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which included a 4-(trifluoromethyl)benzyl C-region, were investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov This receptor is involved in pain sensation, and its antagonists are explored as potential analgesics. The study found that derivatives with the phenyl C-region were generally better antagonists than their pyridine (B92270) counterparts. Two lead compounds demonstrated excellent potency with Ki values of 0.3 nM and showed promising analgesic effects in a neuropathic pain model. nih.gov

Structure-Activity Relationship (SAR) Investigations of 3-Fluoro-4-(trifluoromethyl)benzylamine Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives related to this compound, several key structural features have been shown to influence biological activity.

In the development of isoxazole-based anticancer agents, the introduction of a trifluoromethyl group at the 4-position of the isoxazole (B147169) ring was critical for enhancing potency. rsc.org The nearly eight-fold increase in activity against the MCF-7 cell line upon adding a -CF3 group highlights the profound impact of this moiety on the molecule's interaction with its biological target. rsc.org

For a series of citalopram (B1669093) analogues investigated for monoamine transporter binding, substitutions on the dihydroisobenzofuran ring, including trifluoromethyl groups, resulted in a narrow range of high potencies for inhibiting serotonin reuptake. nih.gov This suggests that this part of the pharmacophore is tolerant to modifications, which can be used to fine-tune other properties of the molecule.

In the context of TRPV1 antagonists, SAR analysis indicated that the nature of the C-region was crucial for activity. nih.gov Phenyl C-region derivatives, including those with the 4-(trifluoromethyl)benzyl structure, exhibited better antagonism than the corresponding pyridine surrogates. This points to the importance of the specific aromatic system in this region for optimal receptor binding. nih.gov

Mechanistic Investigations of Biological Action

Interaction with Specific Enzymes or Receptors

One area of investigation has been the androgen receptor. A selective androgen receptor modulator (SARM), (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, which contains a trifluoromethyl-phenyl group, has demonstrated high binding affinity for the androgen receptor with an inhibitory constant (Ki) of 1.7 ± 0.2 nM. nih.gov This compound was identified as a full agonist of the receptor in vitro. nih.gov

Furthermore, derivatives of fluorinated phenyl-ethylamines, which are structurally related to benzylamines, have been synthesized and evaluated for their affinity to dopamine (B1211576) receptors. For instance, 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives were tested for their ability to displace selective ligands from D-1 and D-2 dopamine receptors in rat striatal tissue. nih.gov While these specific compounds did not show efficacy in displacing the D-1 selective ligand, two derivatives were found to be selective displacers of the D-2 selective ligand, indicating an interaction with this receptor subtype. nih.gov

The benzylamine structure itself has been a scaffold for developing enzyme inhibitors. For example, various 4-substituted benzylamine derivatives have been investigated as inhibitors of β-tryptase, a serine protease implicated in asthma. nih.gov One such derivative, M58539, was found to be a potent inhibitor of β-tryptase with an IC50 of 5.0 nM and exhibited high selectivity against other serine proteases. nih.gov

| Derivative/Related Compound | Target Enzyme/Receptor | Finding | Reference |

|---|---|---|---|

| (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide | Androgen Receptor | High binding affinity (Ki = 1.7 ± 0.2 nM); Full agonist in vitro. | nih.gov |

| 2-(3-fluoro-4-hydroxyphenyl)ethylamine derivatives | Dopamine D-2 Receptor | Selective displacement of [3H]spiperone, indicating binding affinity. | nih.gov |

| M58539 (a 4-substituted benzylamine derivative) | β-Tryptase | Potent inhibitor with an IC50 of 5.0 nM. | nih.gov |

Modulation of Biochemical Processes

The fluorinated substituents on the aromatic ring of this compound are known to significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, thereby modulating their interaction with biochemical processes. psu.edu The trifluoromethyl group, due to its high electronegativity and lipophilicity, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org This increased stability can lead to a longer biological half-life and sustained interaction with target pathways.

For example, the anti-depressant fluoxetine, which contains a trifluoromethyl-phenoxy group, functions by blocking the serotonin reuptake transporter protein. mdpi.com This inhibition of a key biochemical process leads to an increase in serotonin levels in the synaptic cleft. Fluoxetine also inhibits the expression of pro-inflammatory cytokines, thereby modulating inflammatory pathways. mdpi.com

In the context of cancer therapy, compounds containing a trifluoromethylated phenyl group, such as selinexor, have been shown to induce cell cycle arrest and apoptosis. mdpi.com Selinexor functions by inhibiting the transport of proteins, which disrupts normal cellular processes and leads to cancer cell death. mdpi.com Similarly, sorafenib, which has a chloro-trifluorometylphenyl moiety, targets the Raf/Mek/Erk pathway, suppressing genetic transcription related to cell growth and angiogenesis. mdpi.com These examples highlight how the trifluoromethyl group is a key feature in molecules that modulate critical biochemical signaling pathways.

Potential for Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its utility in treating central nervous system (CNS) disorders. nih.govnih.gov The physicochemical properties of a molecule, such as lipophilicity, play a significant role in its ability to permeate the BBB. researchgate.net The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to increase the lipophilicity of a compound, which can facilitate its transport across biological membranes, including the BBB. psu.edunih.govresearchgate.net

Fluorinated compounds have been successfully developed as drugs and imaging agents for the CNS. eurekaselect.com For instance, fluorodopa F-18, a fluorinated analog of levodopa, is used in positron emission tomography (PET) to visualize dopaminergic nerve terminals in the brain for the assessment of Parkinsonian disorders. nih.gov This demonstrates the ability of fluorinated molecules to penetrate the CNS. The trifluoromethyl group, in particular, is known to confer increased stability and lipophilicity to molecules. beilstein-journals.org

Given these established principles, it is plausible that this compound and its derivatives would exhibit an enhanced potential for BBB penetration compared to their non-fluorinated counterparts. Computational models, often based on support vector machines (SVM), are frequently used to predict the BBB permeability of compounds by analyzing their molecular descriptors and fingerprints. nih.gov The predicted XlogP value, a measure of lipophilicity, for this compound is 1.8, suggesting a degree of lipophilicity that may be favorable for BBB penetration. uni.lu

Target Identification and Elucidation of Mechanism of Action

The elucidation of the precise mechanism of action for this compound would necessitate direct experimental investigation. However, based on the known activities of its derivatives and structurally similar compounds, several potential mechanisms can be hypothesized. The presence of the trifluoromethyl-phenyl scaffold suggests that derivatives could be designed to target a range of receptors and enzymes with high affinity and selectivity.

For instance, as demonstrated by the SARM compound S-23, derivatives could act as potent modulators of nuclear hormone receptors like the androgen receptor. nih.gov The mechanism in such a case would involve binding to the receptor and either agonizing or antagonizing its function, leading to changes in gene transcription.

Alternatively, the fluorinated benzylamine scaffold could be optimized to target monoamine-related proteins, such as dopamine receptors or transporters, similar to the observed activity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine derivatives with the D-2 receptor. nih.gov The mechanism here would likely involve the modulation of neurotransmitter signaling in the central nervous system.

Furthermore, the benzylamine core structure has proven effective in the design of enzyme inhibitors, such as those for β-tryptase. nih.gov Therefore, derivatives of this compound could potentially be developed as inhibitors of various enzymes, where the fluorinated phenyl ring would contribute to the binding affinity and selectivity for the enzyme's active site. The specific mechanism would depend on the target enzyme and could involve competitive, non-competitive, or irreversible inhibition. The fluorine and trifluoromethyl groups can play a crucial role in stabilizing the inhibitor within the enzyme's active site through favorable interactions. researchgate.netresearchgate.net

Medicinal Chemistry and Drug Discovery Applications of 3 Fluoro 4 Trifluoromethyl Benzylamine

Role as a Lead Compound for Therapeutic Development

3-Fluoro-4-(trifluoromethyl)benzylamine serves as a valuable lead compound or scaffold in drug discovery due to the advantageous physicochemical properties conferred by its dual fluorine substitution. The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group can significantly influence the pKa of the benzylamine (B48309), altering its ionization state at physiological pH. This modulation can improve properties such as cell membrane permeability and bioavailability. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve binding affinity to hydrophobic pockets within target proteins. These combined features make this scaffold an attractive starting point for designing potent and selective therapeutic agents across different biological targets, including enzymes and receptors involved in cardiovascular disease, central nervous system disorders, and pain signaling.

Design and Synthesis of Novel Therapeutic Agents Incorporating the Core Structure

The this compound core and its isomers have been successfully incorporated into a variety of therapeutic candidates, demonstrating the versatility of this structural motif in medicinal chemistry.

While direct applications of this compound in clinically approved antitumor agents are not extensively documented, the broader class of fluorinated benzylamines is of considerable interest in oncology. Research has shown that platinum(IV) complexes synthesized with fluorinated benzylamine derivatives as ligands exhibit impressive anticancer activities in vitro against cell lines such as MCF-7. This suggests that the benzylamine scaffold can be used to deliver cytotoxic metal payloads.

Furthermore, the 4-chloro-3-(trifluoromethyl)phenyl moiety, an analog of the substitution pattern in the target compound, has been incorporated into novel indazole carboxamides. One such compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has demonstrated a distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. researchgate.net The proven utility of these related fluorinated and trifluoromethylated phenyl structures in compounds with antiproliferative effects underscores the potential of the this compound scaffold as a rational starting point for the design of novel antitumor agents. researchgate.net

The structural features of this compound are particularly well-suited for the development of drugs targeting the central nervous system, where the ability to cross the blood-brain barrier is paramount. The lipophilicity imparted by the trifluoromethyl group is a key attribute in this context.

A prominent example is the development of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists for the treatment of migraine. sigmaaldrich.com In this area, medicinal chemistry efforts led to the discovery of AMG 333, a potent and selective TRPM8 antagonist that advanced to clinical trials. sigmaaldrich.com The structure of AMG 333 is (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid. sigmaaldrich.com Although this compound features a trifluoromethoxy (-OCF3) group instead of a trifluoromethyl (-CF3) group, its design highlights the value of the 3-fluoro-4-tri-fluorinated substitution pattern on the phenyl ring for achieving potent CNS activity. sigmaaldrich.com The development of this series of biarylmethanamide TRPM8 antagonists showcases a successful strategy to optimize druglike properties for CNS targets. sigmaaldrich.com

Inhibition of Cholesteryl Ester Transfer Protein (CETP) is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels to reduce cardiovascular disease risk. The trifluoromethyl-substituted benzylamine scaffold has been a key component in the synthesis of novel CETP inhibitors.

Researchers have designed and synthesized a series of benzylamino benzamides and evaluated their CETP inhibitory activity. nih.gov In one study, a series of trifluoromethyl benzamides were synthesized, with compound 9c emerging as the most active, exhibiting an IC50 of 1.03 μM. nih.gov The synthesis of these inhibitors often involves reacting a substituted benzylamine with a benzoic acid derivative. For instance, the intermediate methyl 3-(4-(trifluoromethyl)benzylamino) benzoate (B1203000) is synthesized by reacting methyl 3-aminobenzoate (B8586502) with 1-(bromomethyl)-4-(trifluoromethyl)benzene. chemicalbook.com This intermediate is then used to build more complex oxacetamido-benzamide derivatives that show distinguished activity against CETP. chemicalbook.com Molecular modeling studies confirmed that these scaffolds fit well within the CETP active site, with hydrophobic interactions playing a predominant role in binding. nih.gov

| Compound | Core Structure Fragment | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 9c | Trifluoromethyl Benzamide | 1.03 μM | nih.gov |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-established target for the development of novel analgesics. The 4-(trifluoromethyl)benzylamine (B1329585) moiety has been effectively utilized as a key "C-region" component in the design of potent TRPV1 antagonists.

A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated for their ability to antagonize the human TRPV1 (hTRPV1) receptor. nih.gov The general structure of these antagonists can be divided into three pharmacophoric regions (A, B, and C). nih.gov The this compound scaffold corresponds to the C-region. Research indicated that derivatives incorporating the phenyl C-region exhibited better antagonism than corresponding pyridine (B92270) surrogates. nih.gov Another study identified 1-(5-Isoquinolinyl)-3-(4-(trifluoromethyl)-benzyl)-urea as a potent TRPV1 antagonist. researchgate.net The synthesis of these molecules leverages the benzylamine as a building block to be combined with other pharmacophoric fragments to achieve high affinity for the TRPV1 channel.

| Compound Class | Key Structural Moiety | Target | Therapeutic Area | Reference |

|---|---|---|---|---|

| Substituted Propanamides | 4-(Trifluoromethyl)benzyl C-region | hTRPV1 | Pain Management | nih.gov |

| Substituted Ureas | 4-(Trifluoromethyl)-benzyl | TRPV1 | Pain Management | researchgate.net |

Strategic Incorporation of Fluorine for Optimized Pharmacological Profiles

The strategic incorporation of fluorine is a widely used and highly effective strategy in modern medicinal chemistry to enhance the drug-like properties of a lead compound. The this compound structure is a prime example of leveraging fluorine's unique properties.

The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a fluorine atom or a trifluoromethyl group can block sites of metabolic oxidation, particularly aromatic hydroxylation. This increases the metabolic stability of the compound, leading to a longer half-life and improved pharmacokinetic profile.

Furthermore, the high electronegativity of fluorine alters the electron distribution within a molecule. This can lower the pKa of nearby basic amines, which can be crucial for improving oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gastrointestinal tract. The trifluoromethyl group is also highly lipophilic, which can enhance binding to hydrophobic pockets in target proteins, thereby increasing potency. The combination of these effects—improved metabolic stability, modulated basicity, and increased lipophilicity—demonstrates how the judicious placement of fluorine atoms in a scaffold like this compound can lead to optimized pharmacological profiles and the development of superior therapeutic agents.

Impact on Metabolic Stability and Lipophilicity for Enhanced Drug Properties

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. Fluorination is a widely adopted strategy to improve metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage. By replacing a hydrogen atom with fluorine, particularly at a metabolically vulnerable position, the molecule's resistance to oxidative metabolism can be substantially increased.

In this compound, both the aromatic fluorine and the trifluoromethyl (CF3) group contribute to enhanced metabolic stability. The CF3 group at the 4-position can act as a metabolic shield, sterically hindering enzymatic access to the aromatic ring and preventing para-hydroxylation, a common metabolic pathway for phenyl rings. The fluorine atom at the 3-position further deactivates the ring towards oxidative attack. This dual protection makes molecules derived from this building block less prone to rapid clearance, potentially leading to a longer biological half-life.

Table 1: Comparison of Physicochemical Properties of Benzylamine and Its Fluorinated Analogs Note: LogP is a measure of lipophilicity; a higher value indicates greater lipophilicity. pKa indicates the basicity of the amine group; a lower value indicates weaker basicity.

| Compound | Molecular Formula | LogP (Experimental/Predicted) | pKa (Experimental/Predicted) |

|---|---|---|---|

| Benzylamine | C₇H₉N | 1.09 nih.gov | 9.34 wikipedia.org |

| 3-Fluorobenzylamine | C₇H₈FN | 1.29 (Predicted) | 8.82 (Predicted) |

| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 2.03 (Predicted) | 8.60 (Predicted) chemicalbook.com |

Influence on Binding Affinity to Target Proteins

The introduction of fluorine and trifluoromethyl groups can profoundly influence a molecule's binding affinity for its biological target. These groups exert strong electronic effects that can alter the charge distribution of the entire molecule. Both the fluorine at the 3-position and the CF3 group at the 4-position are strongly electron-withdrawing. This electronic perturbation can modify the pKa of the benzylamine's amino group, affecting its ionization state at physiological pH. Since many drug-target interactions rely on specific ionic bonds or hydrogen bonding involving an amine, this modulation can be critical for optimizing binding.

Furthermore, fluorine can participate in unique, favorable interactions with protein residues, such as orthogonal multipolar interactions (between the C-F bond dipole and amide dipoles in the protein backbone) or even weak hydrogen bonds. The CF3 group, while generally considered a lipophilic bioisostere for a methyl or ethyl group, provides a larger surface area for van der Waals interactions and can engage in specific dipole-dipole interactions that are not possible with its hydrocarbon counterparts. These additional interactions can "lock" the molecule into a more favorable conformation for binding, thereby increasing potency and selectivity.

Rational Approaches for Fluorine Installation in Drug Design

The synthesis of fluorinated drug candidates can be approached in two primary ways: late-stage fluorination of an advanced intermediate or the use of pre-fluorinated building blocks. This compound exemplifies the latter strategy, which is often more efficient and reliable in drug discovery campaigns. nih.gov

Using fluorinated building blocks allows for the incorporation of the desired fluorine motifs early in the synthetic sequence. fluorochem.co.uk This approach avoids the often harsh and unpredictable conditions required for late-stage fluorination, which can be incompatible with complex molecules bearing sensitive functional groups. nih.gov By starting with a scaffold like this compound, medicinal chemists can readily synthesize a library of derivatives, confident that the crucial fluorine substituents are securely in place. This method provides robust and scalable access to target compounds, facilitating rapid structure-activity relationship (SAR) studies.

Modern synthetic methodologies continue to expand the toolkit for creating such building blocks. Techniques like direct C-H fluorination, decarboxylative fluorination, and transition-metal-catalyzed reactions are enabling the synthesis of novel and diverse fluorinated starting materials. nih.govdigitellinc.com

Application as Chemical and Biological Probes for Mechanistic Studies

Beyond their therapeutic potential, fluorinated molecules are invaluable tools for mechanistic studies. The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter with an ideal half-life (109.8 minutes) for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.

A compound like this compound can be synthesized with ¹⁸F in place of the stable ¹⁹F at the 3-position. The resulting radiolabeled molecule can be administered to track the distribution of a drug, measure its engagement with a specific target receptor in the brain or other organs, or study its metabolic fate. This provides crucial information during drug development, helping to confirm a drug's mechanism of action and optimize its properties. For example, studies have shown that the metabolic stability of benzylfluoride derivatives is crucial for their use as PET tracers to avoid the release of [¹⁸F]fluoride ion, which leads to non-specific bone uptake. nih.gov The inherent metabolic stability conferred by the trifluoromethyl group makes this scaffold particularly attractive for developing robust PET probes.

Additionally, the stable ¹⁹F nucleus is NMR-active. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used as a non-invasive method to study drug metabolism and distribution, providing complementary data to PET imaging without the need for radioisotopes.

Advanced Research Methodologies and Characterization Techniques Applied to 3 Fluoro 4 Trifluoromethyl Benzylamine

Computational Chemistry and Theoretical Studies

Computational and theoretical studies are pivotal in modern chemical research, offering deep insights into molecular structure, reactivity, and potential biological activity before extensive laboratory work is undertaken. These methods allow for the prediction of molecular properties and behaviors, guiding further research. However, specific computational models and simulations for 3-fluoro-4-(trifluoromethyl)benzylamine are not detailed in the available literature.

Density Functional Theory (DFT) Optimizations for Structural Insight

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely used to determine the optimized geometry of a molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For a molecule like this compound, DFT calculations would provide a precise three-dimensional structure, which is fundamental for understanding its chemical properties and potential interactions with biological targets. At present, specific DFT optimization studies for this compound are not available.

Analysis of Electronic Properties: HOMO-LUMO, Molecular Electrostatic Potential, Band Gap Energy

The electronic properties of a molecule are crucial for predicting its reactivity. Key parameters derived from computational studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

Band Gap Energy: This value, related to the HOMO-LUMO gap, helps to characterize the electronic and optical properties of the material.

While these analyses are standard for novel compounds, specific published data detailing the HOMO-LUMO energies, MEP maps, or band gap energy for this compound could not be located.

Simulation of Molecular Dynamics for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are essential for understanding how a potential drug molecule (a ligand) interacts with its protein target. These simulations can reveal the stability of the ligand-protein complex, identify key binding interactions, and predict the binding affinity. For this compound, which could be investigated as a precursor for pharmacologically active agents, MD simulations would be a critical step in evaluating its potential. However, there are no available studies detailing such simulations for this compound. For instance, while related compound classes have been investigated as modulators of Protein Tyrosine Phosphatases (PTPs), like PTP1B, specific MD studies involving this compound are not documented.

Predictive Modeling of Biological Activity and Interaction Mechanisms

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, employs computational and statistical methods to predict the biological activity of chemical compounds. These models correlate the chemical structure of molecules with their known activities to predict the properties of new compounds. For this compound, predictive modeling could estimate its potential efficacy, toxicity, or specific type of biological activity based on its structural features. Derivatives of a similar isomer, 3-fluoro-5-(trifluoromethyl)benzylamine (B121493), have been noted for their potential antiproliferative activity, suggesting that computational models could be applied to predict such properties. However, specific predictive modeling studies focused on this compound are not found in the reviewed literature.

Spectroscopic and Advanced Analytical Characterization in Research

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Reveals the types of carbon atoms present in the molecule.

¹⁹F NMR: Is particularly important for fluorinated compounds like this compound, providing direct information about the fluorine atoms.

A full NMR analysis would be essential for the unambiguous structural confirmation of this compound. Despite its commercial availability, detailed, peer-reviewed spectral data and its interpretation for this compound are not present in the surveyed scientific databases.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the molecular identification and structural elucidation of this compound and its derivatives. The technique provides a precise determination of the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₈H₇F₄N) is approximately 193.14 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the unambiguous confirmation of its elemental composition.

When subjected to ionization, typically through methods like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule forms a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). Under the high-energy conditions of the mass spectrometer, this ion undergoes fragmentation, breaking at its weakest bonds to form smaller, stable daughter ions.

The fragmentation of protonated benzylamines under ESI conditions often begins with the neutral loss of ammonia (B1221849) (NH₃), a characteristic feature for primary amines. nih.gov For this compound, this would result in a significant fragment ion corresponding to [M+H - NH₃]⁺. Subsequent fragmentation would involve the fluorinated and trifluoromethylated benzene (B151609) ring. The breakdown of this ring system can lead to a series of characteristic ions, although the high strength of the C-F bonds and the stability of the trifluoromethyl group can influence the fragmentation pathways. nih.govresearchgate.net

A typical fragmentation pathway might include:

Initial NH₃ Loss: The primary fragmentation step is the elimination of ammonia from the protonated molecule. nih.gov

Ring Fragmentation: Subsequent fragmentation of the remaining benzyl (B1604629) cation can occur, though the aromatic ring's stability makes this require higher energy. nih.gov

Loss of HF or CF₂: Fragmentation involving the fluorine and trifluoromethyl substituents can also be observed, leading to characteristic mass losses.

The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the compound's identity, while the pattern of fragment ions provides critical data for confirming the structure of novel derivatives synthesized from the parent compound.

UV-Visible Spectroscopy in Derivative Characterization

UV-Visible spectroscopy is a valuable tool for characterizing the electronic structure of organic molecules, particularly in the analysis of new derivatives synthesized from this compound. While the parent compound has a simple aromatic chromophore, the formation of derivatives, such as Schiff bases or chalcones, introduces extended conjugated systems that absorb light in the UV-Visible region. researchgate.net

The analysis of these derivatives by UV-Vis spectroscopy can confirm the successful synthesis of the target molecule by observing shifts in the absorption maxima (λ_max) compared to the starting materials. The position and intensity of these absorption bands are directly related to the electronic transitions within the molecule.

For instance, the reaction of this compound with an aromatic aldehyde to form a Schiff base (imine) derivative would create a larger π-conjugated system. This increased conjugation results in a bathochromic (red) shift, moving the λ_max to a longer wavelength compared to the individual reactants. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and support the experimental findings. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, key characteristic absorption bands would include:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group is observed between 2850-2960 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F and CF₃ Vibrations: The C-F bond and the trifluoromethyl group give rise to very strong, characteristic absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary method for structural analysis. nih.gov For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the C-CF₃ bond. The technique is non-destructive and requires minimal sample preparation, making it suitable for analyzing a wide range of samples. nih.gov

Together, FT-IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, allowing for unambiguous structural confirmation and the analysis of intermolecular interactions.

In Vitro and Cellular Assay Methodologies

Cell Viability Assays (e.g., MTT assay) for Antiproliferative Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the antiproliferative effects of potential therapeutic compounds. nih.gov This assay is a cornerstone in the initial screening of novel derivatives of this compound for potential anticancer activity.

The principle of the MTT assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

The typical procedure involves seeding cancer cells in 96-well plates and allowing them to adhere. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). nih.gov After incubation, the MTT reagent is added to each well. Following a further incubation period to allow for formazan formation, a solubilizing agent (such as dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm). nih.gov The results are used to calculate the percentage of cell viability relative to untreated control cells, allowing for the determination of the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%. nih.gov

Cytotoxicity Screening against Human and Animal Cancer Cell Lines

Following initial antiproliferative screening, promising derivatives of this compound are subjected to broader cytotoxicity screening against a panel of human and animal cancer cell lines. This step is crucial for evaluating the compound's spectrum of activity and potential selectivity. The inclusion of the trifluoromethyl group in a molecule can enhance its lipophilicity and metabolic stability, often leading to improved biological activity. nih.gov

The screening is typically performed using established cancer cell lines representing various types of cancer. The selection of cell lines is guided by the therapeutic area of interest. For example, a panel might include:

Breast Cancer: MCF-7, 4T1 rsc.org

Prostate Cancer: PC-3, DU145 nih.govrsc.org

Lung Cancer: A549 nih.gov

Colon Cancer: HCT116 nih.gov

Leukemia: HL-60 nih.gov

The cytotoxicity is quantified by determining the IC₅₀ value for each cell line using assays like the MTT assay. researchgate.net A lower IC₅₀ value indicates higher potency. In some cases, the screening is extended to include non-cancerous cell lines (e.g., mouse fibroblast NIH/3T3 or human keratinocyte HaCaT) to assess the compound's selectivity for cancer cells over normal cells, which is a critical parameter for a potential drug candidate. nih.govnih.gov

| Compound Type | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)isoxazole derivative | MCF-7 (Human Breast Cancer) | 2.63 µM | rsc.org |

| 4-(Trifluoromethyl)isoxazole derivative | 4T1 (Mouse Breast Cancer) | - | rsc.org |

| 4-(Trifluoromethyl)isoxazole derivative | PC-3 (Human Prostate Cancer) | - | rsc.org |

| Aryl-urea derivative with trifluoromethyl group | PACA2 (Pancreatic Cancer) | 22.4 µM | nih.gov |

| Aryl-urea derivative with trifluoromethyl group | HCT116 (Colon Cancer) | 17.8 µM | nih.gov |

| Aryl-urea derivative with trifluoromethyl group | HePG2 (Liver Cancer) | 12.4 µM | nih.gov |

| Thiazolo[4,5-d]pyrimidine (B1250722) with trifluoromethyl group | A375 (Human Melanoma) | - | nih.gov |

| Thiazolo[4,5-d]pyrimidine with trifluoromethyl group | DU145 (Human Prostate Cancer) | - | nih.gov |

Enzyme Inhibition Assays

Derivatives of this compound can be evaluated for their potential to inhibit specific enzymes that are implicated in disease pathways. The benzylamine (B48309) scaffold is a known structural motif in various enzyme inhibitors. For example, benzylamine-sulfonamide derivatives have been studied as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurological disorders. nih.gov

Enzyme inhibition assays are designed to measure the effect of a compound on the activity of a purified enzyme. These assays typically involve incubating the enzyme with its specific substrate in the presence and absence of the inhibitor. The rate of product formation or substrate consumption is measured over time, often using spectrophotometric or fluorometric methods.

A common fluorometric method for MAO enzymes, for instance, detects the production of hydrogen peroxide (H₂O₂) using a horseradish peroxidase-coupled reaction with a reagent like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red). nih.gov The inhibitory activity of the test compound is determined by measuring the reduction in enzyme activity at various concentrations. From this data, the IC₅₀ value can be calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov The introduction of fluorine atoms into inhibitor molecules can significantly enhance their binding affinity and potency. researchgate.net

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Trifluoromethyl Benzylamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex fluorinated molecules like 3-fluoro-4-(trifluoromethyl)benzylamine often relies on multi-step processes that can be inefficient and environmentally taxing. Future research is increasingly focused on developing more elegant, efficient, and sustainable synthetic methodologies.

Continuous-Flow Processing: A significant advancement would be the adaptation of current synthetic strategies to continuous-flow systems. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and reduced waste. For a multi-step synthesis, which might involve nitration, reduction, and amination of a precursor, a continuous-flow setup could streamline the entire sequence, minimizing the need for isolation and purification of intermediates.

Catalytic Methods: There is a growing emphasis on replacing stoichiometric reagents with catalytic alternatives. For instance, the reduction of a nitrile or a nitro group precursor could be optimized using novel hydrogenation catalysts that offer higher yields and selectivity under milder conditions. Future work could explore earth-abundant metal catalysts to replace precious metals like palladium, further enhancing sustainability.

Biocatalysis: The use of enzymes in synthesis represents a frontier for sustainable chemistry. Engineered enzymes could potentially be used for stereoselective amination or other key transformations, operating under benign aqueous conditions and at ambient temperatures. This approach could significantly reduce the environmental footprint of the synthesis.

Exploration of Untapped Biological Targets and Therapeutic Areas

While derivatives of the this compound scaffold have shown significant promise as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for treating neuropathic pain, the full biological potential of this structural motif remains largely untapped.

Kinase Inhibition: The trifluoromethyl group is a common feature in many FDA-approved kinase inhibitors, such as Sorafenib. This group can enhance binding affinity and modulate pharmacokinetic properties. Derivatives of this compound could be rationally designed and screened against various kinase families implicated in cancer and inflammatory diseases.

GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The specific substitution pattern of this compound could be used to design ligands that target CNS receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, similar to how the trifluoromethyl group is utilized in drugs like Fluoxetine.

Ion Channel Selectivity: Beyond TRPV1, there is a vast landscape of other ion channels involved in various physiologies. The existing knowledge from TRPV1 antagonists could be leveraged to explore the activity of new derivatives against other members of the TRP channel family or against other classes of ion channels, such as sodium or potassium channels, which are important targets for cardiovascular and neurological disorders.

Rational Design of Next-Generation Derivatives with Optimized Pharmacological Profiles

The process of drug discovery is moving away from random screening towards the rational design of molecules with precisely tailored properties. For this compound, existing structure-activity relationship (SAR) data serves as a powerful foundation for creating next-generation therapeutic agents.

Structure-Activity Relationship (SAR) Guided Design: Studies on TRPV1 antagonists have already begun to map the SAR for this class of compounds. For example, research has shown how modifications to the amine functionality and substitutions on the benzyl (B1604629) ring influence antagonist potency. Future design efforts will use this data to fine-tune interactions with the target protein, aiming to maximize potency and minimize off-target effects.

Optimizing ADME Properties: The fluorine and trifluoromethyl groups are known to favorably impact metabolic stability and membrane permeability. Rational design can further optimize these Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This involves subtle structural modifications to block sites of metabolic attack, improve solubility, and enhance oral bioavailability, leading to more effective and safer drug candidates.

Table 1: Example of Structure-Activity Relationship (SAR) Data for TRPV1 Antagonists Based on a Related Scaffold

| Compound Modification | Biological Target | Measured Activity (Ki) |

| 4-Trifluoromethyl substitution | Human TRPV1 | 0.4 nM |

| 4-(Fluorobenzyl)piperidinyl substitution | Human TRPV1 | 0.4 nM |

| 4-Cyclohexyl piperazinyl substitution | Human TRPV1 | Lower Potency |

| Morpholine substitution | Human TRPV1 | ~4-fold less potent than piperidine |

| This table is generated based on findings for analogs and derivatives discussed in the cited research to illustrate the principles of SAR. |

Advanced Computational Modeling for Predictive Research and Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict molecular properties and interactions before undertaking costly and time-consuming synthesis.

Molecular Docking and Dynamics: Research on TRPV1 antagonists has already employed homology modeling and molecular docking studies to understand how these molecules bind to their target. Future research will utilize more sophisticated molecular dynamics (MD) simulations to study the stability of the ligand-receptor complex over time, providing deeper insights into the binding mechanism and guiding the design of compounds with improved affinity and residence time.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on existing SAR data, QSAR can predict the biological activity of virtual compounds. This allows for the rapid in-silico screening of large virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis.

ADMET Prediction: In silico tools can now predict a wide range of ADME and toxicity (ADMET) properties. Applying these models early in the design phase can help flag potential liabilities, such as poor metabolic stability or potential for toxicity, allowing chemists to modify the designs and improve the chances of developing a successful drug.

Q & A

Basic: What are the established synthetic routes for 3-Fluoro-4-(trifluoromethyl)benzylamine, and what intermediates are critical?

Answer:

The synthesis typically involves fluorinated benzyl precursors. A common route starts with 3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1) as a key intermediate, which undergoes catalytic hydrogenation or LiAlH4 reduction to yield the primary amine . Alternatively, 3-Fluoro-4-(trifluoromethyl)benzyl bromide (CAS 213203-65-7) can be used in a Gabriel synthesis, where the bromide is displaced by phthalimide, followed by hydrazine deprotection .

Critical intermediates :

- 3-Fluoro-4-(trifluoromethyl)benzonitrile (MW 189.11, mp 45–48°C)

- 3-Fluoro-4-(trifluoromethyl)benzyl bromide (MW 257.02, mp 25–27°C)

Advanced: How can conflicting NMR data for this compound be resolved, particularly regarding fluorine coupling patterns?

Answer:

Fluorine atoms introduce complex splitting due to - and - coupling. For example, the trifluoromethyl group () causes significant signal broadening in NMR. To resolve discrepancies:

Use high-field NMR (≥500 MHz) to enhance resolution.

Perform NMR to directly observe coupling (e.g., typically appears as a quartet at ~-60 ppm ).

Compare with computational predictions (DFT-based NMR simulations) to assign peaks accurately.

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

Due to its moderate polarity (MW 193.14), the compound can be purified via:

- Distillation : If volatile (check boiling point; similar benzylamines have bp ~150–200°C under reduced pressure ).

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) and monitor by TLC (Rf ~0.3–0.4).

- Recrystallization : From ethanol/water mixtures if the amine forms stable crystalline salts (e.g., HCl salt; cf. p-Fluorobenzylamine hydrochloride, F.W. 161.5 ).

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:

The group deactivates the aromatic ring, reducing nucleophilicity at the benzyl position. However, the amine group remains reactive due to its lone pair. Key considerations:

- Steric effects : The bulky group may hinder reactions at the para position.

- Acidity : The proton is slightly acidic (pKa ~9–10), enabling deprotonation for SN2 reactions.